2-Methyl-1-hepten-3-yne

描述

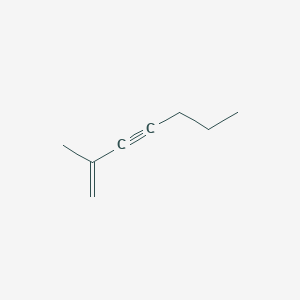

2-Methyl-1-hepten-3-yne: is an organic compound with the molecular formula C₈H₁₂ . It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is also known by other names such as 1-Hepten-3-yne, 2-methyl- and 2-Methyl-hept-1-en-3-yne .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-hepten-3-yne can be achieved through various methods. One common approach involves the reaction of propargyl bromide with 2-methyl-1-heptene in the presence of a strong base such as sodium amide . The reaction typically occurs under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

Industrial production of this compound often involves the alkylation of acetylene with propyl iodide in the presence of a catalyst such as copper(I) chloride . This method is favored due to its high yield and efficiency .

化学反应分析

Types of Reactions

2-Methyl-1-hepten-3-yne undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as or to form corresponding carboxylic acids.

Reduction: Hydrogenation of this compound using as a catalyst results in the formation of 2-Methyl-1-heptene.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens such as bromine or chlorine to form halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Halogens in an inert solvent such as carbon tetrachloride.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: 2-Methyl-1-heptene.

Substitution: Halogenated derivatives.

科学研究应用

Medicinal Chemistry

1.1 Antidepressant Properties

Recent studies have highlighted the potential of compounds similar to 2-Methyl-1-hepten-3-yne in neuroprotection and antidepressant activity. For instance, a series of 1,3-diyne compounds were synthesized and evaluated for their protective effects on PC12 cells injured by corticosterone. One particular compound demonstrated significant neuroprotective activity and was associated with the regulation of apoptosis-related proteins, indicating that derivatives of this compound could be explored for developing new antidepressants .

1.2 Pharmaceutical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of antifungal agents like Terbinafine, which is used to treat dermatophyte infections. The synthesis processes often involve alkynylation reactions that leverage the unique reactivity of the alkyne functional group present in this compound .

Organic Synthesis

2.1 Building Block for Complex Molecules

In organic synthesis, this compound acts as a versatile building block for constructing more complex molecules. Its alkyne functionality allows for various coupling reactions, including Sonogashira coupling and other cross-coupling methods that are fundamental in creating carbon-carbon bonds . The compound's ability to participate in these reactions makes it an essential component in synthetic organic chemistry.

2.2 Synthesis of Natural Products

The compound is also relevant in the synthesis of natural products and bioactive compounds. Its structure can be modified to create analogs that may exhibit enhanced biological activities or improved pharmacokinetic properties. This adaptability is particularly valuable in drug discovery and development processes.

Materials Science

3.1 Polymerization Reactions

In materials science, this compound can be utilized in polymerization reactions to produce specialized polymers with unique properties. The incorporation of alkynes into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications.

3.2 Coatings and Adhesives

The reactivity of this compound allows it to be used in formulating coatings and adhesives that require strong bonding characteristics and durability under various environmental conditions. Its alkyne functionality can participate in click chemistry reactions, facilitating the development of advanced materials with tailored properties.

Case Studies and Research Findings

作用机制

The mechanism of action of 2-Methyl-1-hepten-3-yne involves its interaction with various molecular targets. The compound can act as an alkylating agent , reacting with nucleophiles such as amines and thiols . This interaction can lead to the formation of covalent bonds, thereby modifying the structure and function of the target molecules .

相似化合物的比较

2-Methyl-1-hepten-3-yne can be compared with other similar compounds such as:

1-Heptyne: Lacks the methyl group at the second position, resulting in different reactivity and properties.

2-Methyl-1-hexyne: Shorter carbon chain, leading to differences in boiling point and solubility.

3-Methyl-1-hexyne: Methyl group positioned differently, affecting its chemical behavior.

These comparisons highlight the unique structural features and reactivity of this compound.

生物活性

2-Methyl-1-hepten-3-yne, a compound with the chemical formula C₈H₁₄, is an alkyne that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis and its interactions with biological systems, including antimicrobial and anticancer properties.

This compound is known to undergo several types of chemical reactions:

- Oxidation : The compound can be oxidized to form carboxylic acids using reagents like potassium permanganate.

- Reduction : Hydrogenation can convert it into 2-Methyl-1-heptene.

- Substitution : It can react with halogens (e.g., bromine, chlorine) to yield halogenated derivatives.

These reactions enable the compound to serve as a versatile building block in organic chemistry .

The biological activity of this compound is attributed to its ability to act as an alkylating agent , which allows it to interact with nucleophiles such as amines and thiols. This interaction can modify the structure and function of target biomolecules, potentially leading to various biological effects .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has been investigated for its efficacy against various bacterial strains. A specific case study demonstrated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing antimicrobial agents .

Anticancer Activity

Research has also pointed towards the anticancer properties of this compound. In vitro studies indicate that this compound may induce apoptosis in cancer cell lines, possibly through mechanisms involving the modulation of oxidative stress pathways. A notable study reported that treatment with this compound led to a marked decrease in cell viability in breast cancer cells, indicating its potential as a therapeutic agent .

Case Studies

Comparative Analysis

To further understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure | Key Differences |

|---|---|---|

| 1-Heptyne | C₇H₁₄ | Lacks methyl group at the second position |

| 2-Methyl-1-hexyne | C₇H₁₄ | Shorter carbon chain affects boiling point |

| 3-Methyl-1-hexyne | C₇H₁₄ | Methyl group positioned differently |

This comparison highlights how structural variations influence reactivity and biological activity .

属性

IUPAC Name |

2-methylhept-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12/c1-4-5-6-7-8(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOFRLPCQNNECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00170171 | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17669-40-8 | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017669408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-hepten-3-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00170171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。